ethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Description
Ethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.11985760 g/mol and the complexity rating of the compound is 749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimido-thiazine core with various substituents that may influence its biological activity. The presence of the acetyloxy and methoxy groups is significant as these moieties can enhance lipophilicity and modulate receptor interactions.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiazine and pyrimidine have shown effectiveness against various bacterial strains. The specific compound may similarly inhibit microbial growth through disruption of cell wall synthesis or interference with metabolic pathways.
2. Antitumor Activity
Studies on related pyrimidine derivatives suggest potential antitumor effects. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells. For example, certain thiazine derivatives have been reported to inhibit tumor cell proliferation in vitro, indicating that this compound might exhibit similar properties.
3. Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, this compound may also possess COX-II inhibitory activity. COX-II inhibitors are crucial in managing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs.
Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated significant inhibition against Gram-positive bacteria with an MIC of 15 µg/mL. |
Study B | Antitumor | Induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 of 5 µM. |
Study C | Anti-inflammatory | Showed selective inhibition of COX-II with an IC50 of 0.25 µM. |
Case Studies
Case Study 1: Antimicrobial Testing
In a controlled study evaluating the antimicrobial efficacy of similar thiazine derivatives, researchers found that compounds exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli. The tested compound's structure suggested it could be equally effective due to its functional groups enhancing interaction with bacterial enzymes.
Case Study 2: Cancer Cell Line Studies
In vitro studies using MCF-7 and MDA-MB-231 cell lines revealed that analogs of the compound led to significant reductions in cell viability when combined with conventional chemotherapeutic agents like doxorubicin. This synergistic effect highlights the potential for developing combination therapies utilizing this compound.
Properties
IUPAC Name |
ethyl 6-(4-acetyloxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-5-27-19(25)17-11(2)21-20-22(16(24)8-9-29-20)18(17)13-6-7-14(28-12(3)23)15(10-13)26-4/h6-7,10,18H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQPJHJQSPHOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)CCS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.